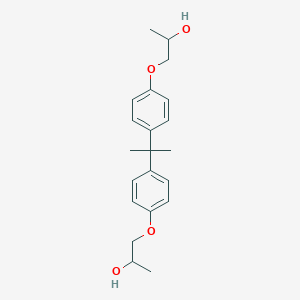

Bisphenol A bis(2-hydroxypropyl) ether

Description

Properties

IUPAC Name |

1-[4-[2-[4-(2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-15(22)13-24-19-9-5-17(6-10-19)21(3,4)18-7-11-20(12-8-18)25-14-16(2)23/h5-12,15-16,22-23H,13-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUUNYUUEFHIHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051592 | |

| Record name | Bisphenol A bis(2-hydroxypropyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White flakes; [MSDSonline] | |

| Record name | Bisphenol A bis(2-hydroxypropyl) ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3957 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

116-37-0, 37353-75-6 | |

| Record name | Bisphenol A bis(2-hydroxypropyl) ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol A bis(2-hydroxypropyl) ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dianol 33 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanol, 1,1'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bisphenol A bis(2-hydroxypropyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-isopropylidenebis(p-phenyleneoxy)dipropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-Isopropylidenediphenol, propoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYLIDENEDIPHENOXYPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5K2510L3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BISPHENOL A BIS(2-HYDROXYPROPYL) ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5583 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Bisphenol A bis(2-hydroxypropyl) ether synthesis pathway

An In-depth Technical Guide to the Synthesis of Bisphenol A bis(2-hydroxypropyl) ether

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the predominant synthesis pathway for this compound (BPA-2HP), a key monomer and reactive diluent in the polymer industry. The document elucidates the underlying reaction mechanism, provides a detailed experimental protocol, and discusses the critical process parameters that govern reaction efficiency and product purity. Methodologies for the purification and analytical characterization of the final product are also presented. This guide is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this synthesis.

Introduction: Compound Profile and Industrial Significance

This compound (CAS No: 116-37-0), also known as 2,2-Bis[4-(2-hydroxypropoxy)phenyl]propane or propoxylated Bisphenol A, is an organic compound derived from the reaction of Bisphenol A (BPA) with propylene oxide.[1] It is typically a colorless to light yellow, viscous liquid.[2]

The molecular structure of BPA-2HP, featuring a rigid bisphenol A core flanked by two flexible hydroxypropyl ether chains, imparts a unique combination of properties. The hydroxyl groups serve as reactive sites for further polymerization, making it a crucial building block for various thermosetting polymers. Its primary applications are in the production of high-performance epoxy resins and as a reactive diluent in coatings and adhesives, where it enhances thermal stability, chemical resistance, and mechanical durability.[2]

The Core Synthesis Pathway: Propoxylation of Bisphenol A

The most established and industrially viable method for synthesizing this compound is the base-catalyzed propoxylation of Bisphenol A. This process involves the nucleophilic ring-opening of two equivalents of propylene oxide by the two phenolic hydroxyl groups of a single Bisphenol A molecule.

Reaction Mechanism: A Stepwise Explanation

The reaction proceeds via a base-catalyzed nucleophilic addition mechanism. The causality behind using a catalyst is rooted in the need to convert the weakly acidic phenolic hydroxyl groups of BPA into much stronger nucleophiles.

-

Deprotonation (Catalyst Activation): A basic catalyst, such as sodium hydroxide (NaOH), deprotonates the phenolic hydroxyl group of Bisphenol A, forming a sodium phenoxide intermediate. This phenoxide is a significantly more powerful nucleophile than the original phenol.

-

Nucleophilic Attack: The newly formed phenoxide ion attacks one of the carbon atoms of the propylene oxide's epoxide ring. Due to steric hindrance from the methyl group, this attack preferentially occurs at the less-substituted carbon atom (a regioselective SN2 reaction). This opens the strained three-membered ring.

-

Protonation: The resulting alkoxide intermediate is protonated by water (which may be present in trace amounts or added during workup), yielding a mono-propoxylated Bisphenol A molecule with a newly formed secondary hydroxyl group.

-

Second Addition: The process is repeated for the second phenolic hydroxyl group on the Bisphenol A molecule, ultimately yielding the target molecule, this compound.

The overall chemical transformation is depicted below.

Caption: Overall reaction scheme for the synthesis of BPA-2HP.

Experimental Protocol: A Self-Validating Workflow

This protocol describes a laboratory-scale synthesis. The trustworthiness of this procedure lies in its controlled addition of the highly reactive epoxide and careful monitoring of reaction parameters to ensure safety and selectivity.

Materials and Equipment

| Reagents & Materials | Equipment |

| Bisphenol A (BPA) | Three-neck round-bottom flask |

| Propylene Oxide (PO) | Mechanical stirrer |

| Sodium Hydroxide (NaOH), pellets | Reflux condenser with drying tube |

| Toluene (solvent) | Dropping funnel |

| Hydrochloric Acid (HCl), dilute | Thermometer / Temperature probe |

| Deionized Water | Heating mantle with temperature controller |

| Anhydrous Magnesium Sulfate | Rotary evaporator |

Step-by-Step Synthesis Procedure

-

Reactor Setup: Assemble a 500 mL three-neck flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Ensure all glassware is dry. The setup should be placed in a fume hood.

-

Charging Reactants: Add Bisphenol A (e.g., 0.2 mol) and sodium hydroxide catalyst (e.g., 0.02 mol, 10 mol%) to the flask.

-

Initiation: Begin stirring and gently heat the mixture to approximately 120-130°C. The BPA will melt, and a homogenous slurry will form. This step ensures the catalyst is well-dispersed and the BPA is in a reactive liquid state.[3]

-

Controlled Addition of Propylene Oxide: Once the temperature is stable, begin the dropwise addition of propylene oxide (e.g., 0.44 mol, 10% molar excess) from the dropping funnel over a period of 2-3 hours. CAUTION: This reaction is exothermic, and propylene oxide is extremely volatile and flammable.[4][5] Maintain strict temperature control; do not allow it to exceed 140°C to prevent vigorous boiling of PO and minimize side reactions.

-

Reaction Digestion: After the addition is complete, maintain the reaction mixture at 130°C for an additional 3-4 hours to ensure the reaction proceeds to completion.

-

Quenching and Neutralization: Cool the mixture to below 80°C. Slowly add toluene to dissolve the viscous product. Neutralize the catalyst by adding dilute hydrochloric acid dropwise until the pH of the aqueous phase (tested with a small water wash) is ~7.

-

Workup and Purification:

-

Transfer the mixture to a separatory funnel and wash sequentially with deionized water (3 times) to remove salts.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent.

-

Remove the toluene solvent under reduced pressure using a rotary evaporator.

-

The remaining crude product can be further purified by vacuum distillation to remove unreacted starting materials and any low-boiling byproducts.

-

Experimental Workflow Diagram

Sources

- 1. This compound | C21H28O4 | CID 8306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 116-37-0: this compound [cymitquimica.com]

- 3. CN103641696A - Method for synthesizing dihydroxypropyl bisphenol A ether through one-step process - Google Patents [patents.google.com]

- 4. petrochemistry.eu [petrochemistry.eu]

- 5. PROPYLENE OXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Physicochemical Properties of Bisphenol A bis(2-hydroxypropyl) ether

Introduction

Bisphenol A bis(2-hydroxypropyl) ether, often abbreviated as BPA-2PO, is an organic compound derived from Bisphenol A. It is a significant monomer and intermediate in the polymer industry, primarily utilized in the synthesis of epoxy resins and as a reactive diluent in various coatings and adhesives.[1][2] Its molecular structure, characterized by a central bisphenol A core flanked by two 2-hydroxypropyl ether groups, imparts a unique combination of properties such as good thermal stability and chemical resistance.[2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development and material science. The following sections detail these properties, the experimental methodologies for their determination, and the scientific principles that underpin these measurements.

Chemical Identity and Structure

The foundational step in characterizing any chemical substance is to establish its unambiguous identity. This is achieved through a combination of nomenclature, unique identifiers, and structural representation.

IUPAC Name: 1-[4-[2-[4-(2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol[3]

CAS Number: 116-37-0[4]

Molecular Formula: C₂₁H₂₈O₄[3]

Canonical SMILES: CC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(C)O)O[5]

The structure of this compound is pivotal to its physical and chemical behavior. The central hydrophobic bisphenol A core contributes to its thermal stability, while the terminal hydroxyl groups provide sites for reactivity, particularly in polymerization reactions.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are fundamental for predicting its behavior in various applications, from reaction kinetics to formulation stability.

| Property | Value | Source(s) |

| Molecular Weight | 344.44 g/mol | [5] |

| Appearance | Colorless to light yellow liquid or powder | [2] |

| Melting Point | Not clearly defined; often a viscous liquid at room temperature. | [2] |

| Boiling Point | > 200 °C at 1013 hPa | - |

| Density | Approximately 1.1 g/cm³ at 25 °C | - |

| Water Solubility | Low | [6] |

| Solubility in Organic Solvents | Soluble in many common organic solvents. | [2] |

Experimental Methodologies for Physicochemical Characterization

The determination of the physicochemical properties listed above requires precise and validated experimental protocols. The following sections outline the standard methodologies, emphasizing the rationale behind the experimental choices.

Workflow for Physicochemical Characterization

Caption: General workflow for the physicochemical characterization of a chemical substance.

Determination of Melting and Boiling Points

Rationale: The melting and boiling points are critical indicators of a substance's purity and the strength of its intermolecular forces. For a viscous liquid like this compound, determining a sharp melting point can be challenging. Instead, techniques that measure the glass transition temperature or a softening point are often more relevant. The boiling point, determined under reduced pressure to prevent decomposition, provides information about its volatility.

Experimental Protocol (Boiling Point by Ebulliometry):

-

Apparatus Setup: Assemble a distillation apparatus with a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. The system should be connected to a vacuum pump with a manometer to monitor the pressure.

-

Sample Preparation: Place a known volume of this compound and a few boiling chips into the round-bottom flask.

-

Measurement:

-

Gradually reduce the pressure in the system to the desired level.

-

Heat the sample gently until a steady reflux is observed.

-

Record the temperature at which the liquid and vapor are in equilibrium, as indicated by a stable temperature on the thermometer with its bulb positioned at the vapor outlet.

-

Record the corresponding pressure from the manometer.

-

-

Data Analysis: Repeat the measurement at several pressures to establish a vapor pressure curve. The boiling point at atmospheric pressure can be extrapolated using the Clausius-Clapeyron equation.

Determination of Density

Rationale: Density is a fundamental physical property that is often used for quality control and to calculate other properties such as molar volume. Pycnometry is a highly accurate method for determining the density of liquids.

Experimental Protocol (Pycnometry):

-

Calibration:

-

Thoroughly clean and dry a pycnometer of a known volume.

-

Weigh the empty, dry pycnometer.

-

Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific temperature.

-

Weigh the filled pycnometer to determine the mass of the reference liquid.

-

Calculate the exact volume of the pycnometer at that temperature.

-

-

Measurement:

-

Empty, clean, and dry the pycnometer.

-

Fill the pycnometer with this compound at the same temperature.

-

Weigh the filled pycnometer to determine the mass of the sample.

-

-

Data Analysis: Calculate the density of the sample by dividing its mass by the calibrated volume of the pycnometer.

Determination of Solubility

Rationale: Solubility data is crucial for designing reaction conditions, purification processes, and formulations. A qualitative assessment of solubility in a range of solvents with varying polarities provides a good understanding of the compound's intermolecular interactions.

Experimental Protocol (Qualitative Solubility):

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, chloroform, hexane).

-

Measurement:

-

In a series of small test tubes, add approximately 100 mg of this compound.

-

To each test tube, add 1 mL of a different solvent.

-

Agitate the mixtures vigorously for a set period (e.g., 1 minute).

-

Visually observe whether the solid has completely dissolved.

-

-

Data Analysis: Classify the compound as soluble, partially soluble, or insoluble in each solvent. For more quantitative results, a gravimetric or spectroscopic method can be employed to determine the concentration of the dissolved solute in a saturated solution.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. ¹H NMR provides information about the different types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton of the molecule.

¹H NMR Spectroscopy:

-

Expected Signals: The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons on the bisphenol A core, the methyl protons of the isopropylidene group, and the protons of the 2-hydroxypropyl ether chains (methine, methylene, and methyl protons). The hydroxyl protons will likely appear as a broad singlet, and its chemical shift may vary with concentration and solvent.

-

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Data Processing: Process the raw data by Fourier transformation, phasing, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

¹³C NMR Spectroscopy:

-

Expected Signals: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. This includes the quaternary carbons of the isopropylidene group and the aromatic rings, as well as the carbons of the 2-hydroxypropyl ether chains.[3]

-

Experimental Protocol:

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) than for ¹H NMR.

-

Instrument Setup: Similar to ¹H NMR, lock and shim the instrument.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

-

Expected Bands: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for:

-

O-H stretching of the hydroxyl groups (a broad band around 3400 cm⁻¹).

-

C-H stretching of the aromatic and aliphatic groups (around 3000-2850 cm⁻¹).

-

C=C stretching of the aromatic rings (around 1600-1450 cm⁻¹).

-

C-O stretching of the ether and alcohol functionalities (in the fingerprint region, around 1250-1000 cm⁻¹).[3]

-

-

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the liquid or powdered sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Rationale: Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through fragmentation patterns.

-

Expected Ionization: Due to its polarity and thermal lability, electrospray ionization (ESI) or chemical ionization (CI) would be suitable soft ionization techniques.

-

Expected Molecular Ion: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).[3]

-

Experimental Protocol (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions.

-

Safety and Handling

This compound should be handled with appropriate safety precautions. It may cause skin and eye irritation.[7] It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this chemical. Work should be conducted in a well-ventilated area.[7] For detailed safety information, consult the Safety Data Sheet (SDS).[7]

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. A thorough understanding of these properties, obtained through the standardized experimental methodologies described, is critical for its effective and safe application in research, development, and industrial processes. The combination of physical measurements and spectroscopic analysis provides a comprehensive characterization of this important chemical intermediate.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8306, this compound. Retrieved from [Link]

-

Scribd. (n.d.). Bisphenol-A-Bis-2-3-Dihydroxypropyl-Ether - Sds. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum of BPA recovered. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 64329, 2,2-Bis(4-(2,3-dihydroxypropoxy)phenyl)propane. Retrieved from [Link]

-

NIST. (n.d.). Bisphenol A, 2TMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6623, Bisphenol A. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR (2800–4000 cm⁻¹) spectra of “Bisphenol A” along with DFT spectra. Retrieved from [Link]

- Google Patents. (n.d.). CN103641696A - Method for synthesizing dihydroxypropyl bisphenol A ether through one-step process.

-

Veeprho. (n.d.). This compound | CAS 116-37-0. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility Behavior and Thermodynamic Analysis of Bisphenol A in 14 Different Pure Solvents. Retrieved from [Link]

-

European Patent Office. (n.d.). EP3558916B1 - Method for manufacturing of bisphenol a. Retrieved from [Link]

-

ZeptoMetrix. (n.d.). This compound; 100 µg/mL in acetonitrile; 1 mL. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination and correlation of solubilities of bisphenol A in phenol, phenol+acetone, phenol+water and phenol+acetone+water. Retrieved from [Link]

Sources

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032133) [hmdb.ca]

- 2. CAS 116-37-0: this compound [cymitquimica.com]

- 3. This compound | C21H28O4 | CID 8306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. biosynth.com [biosynth.com]

- 6. scribd.com [scribd.com]

- 7. echemi.com [echemi.com]

An In-Depth Technical Guide to CAS 116-37-0: Bisphenol A bis(2-hydroxypropyl) ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound with CAS number 116-37-0, scientifically known as 1,1'-[(1-Methylethylidene)bis(4,1-phenyleneoxy)]bis(2-propanol), and commonly referred to as Bisphenol A bis(2-hydroxypropyl) ether or propoxylated bisphenol A. This document delves into its chemical identity, physicochemical properties, synthesis, spectroscopic characterization, and key applications, with a particular focus on its relevance in the fields of polymer chemistry and drug development. The guide also addresses its role as a known impurity in the pharmaceutical agent Zafirlukast, methods for its analytical detection, and an overview of its toxicological profile, including its potential as an endocrine disruptor.

Chemical Identity and Physicochemical Properties

This compound is a diarylmethane derivative characterized by a central bisphenol A core functionalized with two 2-hydroxypropyl ether groups.[1] This structural modification of bisphenol A significantly alters its physical and chemical properties, rendering it a viscous, colorless to light yellow liquid with good thermal stability and chemical resistance.[2]

Chemical Structure

The molecular structure of this compound is crucial to understanding its reactivity and applications.

}

Figure 1: Chemical Structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for researchers in designing experiments, understanding its behavior in various solvents, and for analytical method development.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₈O₄ | [2] |

| Molecular Weight | 344.44 g/mol | [3] |

| CAS Number | 116-37-0 | [2] |

| Appearance | Colorless to light yellow viscous liquid | [2] |

| Boiling Point | 400 °C (at 101,325 Pa) | [4] |

| Density | 1.09 g/mL at 25 °C | [4] |

| Water Solubility | 11 mg/L at 25 °C | [4] |

| LogP (Octanol/Water) | 4.2 | [4] |

| Refractive Index | n20/D 1.555 | [4] |

Synthesis and Reactivity

Synthesis

The primary industrial synthesis of this compound involves the reaction of bisphenol A with propylene oxide. This reaction is an example of a base-catalyzed ring-opening of an epoxide.

}

Figure 2: General synthetic scheme for this compound.

Experimental Protocol: Laboratory Scale Synthesis

While large-scale industrial synthesis protocols are proprietary, a representative laboratory-scale synthesis can be described as follows:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The flask is charged with bisphenol A and a suitable solvent (e.g., a di-butyl ether to improve selectivity).[5]

-

Catalyst Addition: A catalytic amount of a base, such as sodium hydroxide or a quaternary ammonium salt, is added to the reaction mixture.

-

Reactant Addition: The mixture is heated, and propylene oxide is added dropwise from the dropping funnel. The reaction is typically exothermic, and the rate of addition should be controlled to maintain the desired reaction temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to follow the consumption of bisphenol A.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the catalyst is neutralized. The solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield the final product.

Reactivity

The reactivity of this compound is primarily dictated by the two secondary hydroxyl groups. These hydroxyl groups can undergo a variety of chemical transformations, making this compound a versatile building block in polymer chemistry.

-

Esterification: The hydroxyl groups can be esterified with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. This reaction is often used to modify the properties of polymers.

-

Etherification: Further etherification of the hydroxyl groups is possible, although less common than their use in polymerization.

-

Reaction with Isocyanates: The hydroxyl groups readily react with isocyanates to form urethane linkages, a key reaction in the synthesis of polyurethanes.

-

Reaction with Epoxides: The secondary hydroxyl groups can also react with epoxides, leading to chain extension and branching in epoxy resin formulations.[3]

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule. The aromatic protons of the bisphenol A core typically appear as two doublets in the range of 6.7-7.2 ppm. The methyl protons of the isopropylidene group give a sharp singlet around 1.6 ppm. The protons of the 2-hydroxypropyl ether side chains give a more complex pattern of multiplets for the CH₂, CH, and terminal CH₃ groups, as well as a signal for the hydroxyl proton which may be broad and its chemical shift dependent on concentration and solvent.

¹³C NMR: The carbon-13 NMR spectrum is also highly informative.[6] The quaternary carbon of the isopropylidene group appears around 42 ppm. The aromatic carbons show signals in the region of 114-157 ppm. The carbons of the 2-hydroxypropyl ether side chains are observed in the aliphatic region of the spectrum. The carbon bearing the hydroxyl group (CH-OH) is typically found around 68 ppm.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound displays several characteristic absorption bands:[7]

-

A broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the secondary hydroxyl groups.

-

C-H stretching vibrations of the aromatic rings and aliphatic groups are observed around 3100-2850 cm⁻¹.

-

Aromatic C=C stretching vibrations appear as a series of sharp bands in the 1610-1450 cm⁻¹ region.

-

A strong absorption band around 1240 cm⁻¹ is characteristic of the aryl-alkyl ether C-O stretching vibration.

-

The C-O stretching of the secondary alcohol is typically observed around 1040 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) conditions, this compound can be observed as its protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or ammonium [M+NH₄]⁺.[6][8] Tandem mass spectrometry (MS/MS) experiments can provide structural information through characteristic fragmentation patterns, which often involve cleavage of the ether linkages and losses of the propanol side chains.[8]

Applications and Relevance in Drug Development

Polymer Chemistry

The primary application of this compound is as a monomer and reactive diluent in the synthesis of polymers, particularly epoxy resins and polyurethanes.[2][3] Its di-functional nature allows it to act as a chain extender, while the hydroxyl groups provide sites for cross-linking. The incorporation of this molecule into polymer backbones can enhance properties such as flexibility, impact resistance, and adhesion.[2]

Zafirlukast Impurity

In the context of drug development and manufacturing, this compound is recognized as a process-related impurity in the synthesis of Zafirlukast, a leukotriene receptor antagonist used in the treatment of asthma.[9][10] Its presence in the final drug product must be carefully monitored and controlled to meet regulatory requirements. This necessitates the development of sensitive and specific analytical methods for its detection and quantification.

Analytical Methodologies

The detection and quantification of this compound, especially at trace levels as a pharmaceutical impurity, requires sensitive analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in reversed-phase mode, is a widely used technique for the analysis of this compound.[11] A C18 column is typically employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.

Example HPLC-FLD Protocol for Detection:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution with acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detector: Fluorescence detector (FLD) with excitation and emission wavelengths optimized for the analyte.

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile, and filtered before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices like pharmaceutical formulations, LC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice.[12][8] This technique allows for the selective detection and quantification of the target analyte based on its specific mass-to-charge ratio and fragmentation pattern.

LC-MS/MS Method Parameters:

-

Chromatography: Similar to the HPLC method, using a C18 column and a gradient of acetonitrile and water, often with the addition of a modifier like formic acid to improve ionization.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for quantification and confirmation.

Toxicology and Safety

As a derivative of bisphenol A, this compound has been the subject of toxicological evaluation, particularly concerning its potential for endocrine disruption.[2]

Endocrine Disrupting Potential

Concerns have been raised about the potential of many bisphenol A-related compounds to interact with the endocrine system.[2] While research is ongoing, it is prudent for researchers and drug development professionals to handle this compound with appropriate safety precautions, assuming a potential for endocrine-disrupting activity.

Safety and Handling

Standard laboratory safety practices should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any vapors.[3]

Conclusion

This compound (CAS 116-37-0) is a chemical compound with significant industrial applications, primarily in polymer synthesis. For researchers in drug development, its importance lies in its role as a process-related impurity in Zafirlukast. A thorough understanding of its chemical properties, synthesis, reactivity, and analytical detection methods is crucial for ensuring the quality and safety of pharmaceutical products. While its toxicological profile is still under investigation, its structural relationship to bisphenol A warrants a cautious approach to its handling. This guide has provided a comprehensive overview of the current scientific knowledge on this compound, highlighting its multifaceted nature and relevance to both materials science and pharmaceutical research.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Zafirlukast-impurities. Retrieved from [Link]

- Gallart-Ayala, H., Moyano, E., & Galceran, M. T. (2011). Fast liquid chromatography-tandem mass spectrometry for the analysis of bisphenol A-diglycidyl ether, bisphenol F-diglycidyl ether and their derivatives in canned food and beverages.

-

Veeprho. (n.d.). This compound | CAS 116-37-0. Retrieved from [Link]

- Derivatization of bisphenol A and its analogues with pyridine‐3‐sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry. (2018). Rapid Communications in Mass Spectrometry, 32(15), 1275-1286.

-

Grokipedia. (2026, January 7). Bis-HPPP. Retrieved from [Link]

- S. van Leeuwen. (n.d.).

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Supporting Information for... (n.d.). Retrieved from [Link]

- Reddy, G. S., et al. (2012). Development of a Stability-Indicating RP-LC Method for the Separation of a Critical Pair of Impurities and their Degradants in Zafirlukast.

- Gallart-Ayala, H., Moyano, E., & Galceran, M. T. (2011). Fast liquid chromatography-tandem mass spectrometry for the analysis of bisphenol A-diglycidyl ether, bisphenol F-diglycidyl ether and their derivatives in canned food and beverages.

- Zhao, H., et al. (2016). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 30(16), 1855-1864.

- Rheological Analysis of the Synthesis of High-Molecular-Weight Epoxy Resins from Modified Soybean Oil and Bisphenol A or BPA-Based Epoxy Resins. (2020).

- Quantitative Determination of Bisphenol A and Its Congeners in Plant-Based Beverages by Liquid Chromatography Coupled to Tandem Mass Spectrometry. (2022). Foods, 11(23), 3878.

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

- Zhao, H., et al. (2016). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 30(16), 1855–1864.

- A Multi-Analyte LC–ESI-MS/MS Method to Analyze BPA, BADGE, and Rel

- Völkel, W., Colnot, T., Csanády, G. A., Filser, J. G., & Dekant, W. (2002). Metabolism and kinetics of bisphenol a in humans at low doses following oral administration. Chemical research in toxicology, 15(10), 1281–1287.

- Fourier Transform Infrared Spectroscopy of “Bisphenol A”. (2016). Journal of Spectroscopy.

-

Wikipedia. (n.d.). Epoxy. Retrieved from [Link]

-

Wikipedia. (n.d.). Bis-HPPP. Retrieved from [Link]

- Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H2O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples. (2021). Molecules, 26(19), 5988.

- Fourier Transform Infrared Spectroscopy of “Bisphenol A”. (2016).

- Zhao, H., et al. (2016). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. PubMed.

- Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by LC-MS/MS. (2019). Food Additives & Contaminants: Part A, 36(1), 128-139.

- Study on synthesis of 2, 2-bis[4-(2-hydroxyethoxy)phenyl]propane in di-butyl ether. (2007). Journal of Chemical Industry and Engineering (China), 58(7), 1795-1799.

- Bisphenol A and Hormone-Associated Cancers: Current Progress and Perspectives. (2015). International Journal of Molecular Sciences, 16(12), 29469–29492.

- and Two-Dimensional CP/MAS 13C NMR Analyses of Dynamics in Poly(2-hydroxypropyl ether of bisphenol-A). (n.d.). Reports on Progress in Polymer Physics in Japan, 43, 391-392.

- Neurotoxicity of Propylene Glycol Butyl Ether: Multiomic Evidence from Human BrainSpheres. (2024).

- 2 2-bis[4-(3-acryloyloxy-2-hydroxypropoxy)

- 2,2-Bis[4-(2-hydroxy-3-methacryloxypropoxy)phenyl]propane. (n.d.). Polysciences.

- 1 H NMR spectra of (a) I a , (b) I b , (c) I c and (d) BPA in acetone-d 6. (n.d.).

- Metabolism and pharmacokinetics of bisphenol A (BPA) and the embryo-fetal distribution of BPA and BPA-monoglucuronide in CD Sprague-Dawley rats at three gestational stages. (2003). Toxicological Sciences, 74(1), 43-56.

- Setting BPA Free: Bisphenol Fragmentation Pathways. (2016). Thermo Fisher Scientific.

- The Effect of Bisphenol A Polyether Polyols on the Synthesis of Hydrophilic Epoxy Resins. (2020). American Journal of Engineering and Applied Sciences, 13(2), 241-248.

- Gallart-Ayala, H., Moyano, E., & Galceran, M. T. (2011). Multiple-stage Mass Spectrometry Analysis of Bisphenol A Diglycidyl Ether, Bisphenol F Diglycidyl Ether and Their Derivatives. Journal of Mass Spectrometry, 46(4), 365-374.

- Fourier Transform Infrared Spectroscopy of “Bisphenol A”. (2016).

- Glycidyl Ether Reactions with Alcohols, Phenols, Carboxylic Acids, and Acid Anhydrides. (1956). Industrial & Engineering Chemistry, 48(1), 86-90.

- Climie, I. J., Hutson, D. H., & Stoydin, G. (1981). Bisphenol A diglycidyl ether as a potential metabolic source of bisphenol A. Environmental Health Perspectives, 40, A473.

- The mass spectra and main fragmentation pathway found of nine bisphenol... (n.d.).

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. Frontiers | Unraveling bisphenol A pharmacokinetics using physiologically based pharmacokinetic modeling [frontiersin.org]

- 2. Pharmacokinetics of Bisphenol A in Humans Following a Single Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lcms.labrulez.com [lcms.labrulez.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C21H28O4 | CID 8306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. library.dphen1.com [library.dphen1.com]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics of bisphenol A in neonatal and adult Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structural Isomers of Bisphenol A bis(2-hydroxypropyl) ether (BPA-BHP)

Abstract

Bisphenol A bis(2-hydroxypropyl) ether (BPA-BHP), a derivative of Bisphenol A (BPA), is utilized in the production of polymers, notably epoxy resins and coatings.[1] Its synthesis, typically through the reaction of BPA with propylene oxide, inherently generates a mixture of structural isomers, primarily stereoisomers, due to the formation of two chiral centers. The specific isomeric composition of a BPA-BHP mixture can significantly influence the physicochemical properties of the resulting polymers and carries potential toxicological implications that are often overlooked. This guide provides a comprehensive technical overview of the structural isomers of BPA-BHP, detailing their chemical nature, synthesis, and industrial relevance. We present robust, field-proven analytical methodologies for their separation and identification, emphasizing the causality behind protocol choices. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound for material science, analytical chemistry, and toxicological assessment.

Introduction to Bisphenol A Derivatives and Isomerism

The Legacy of Bisphenol A (BPA)

Bisphenol A (2,2-bis(4-hydroxyphenyl)propane) is a foundational chemical intermediate used in the synthesis of polycarbonate plastics and epoxy resins.[2] These materials are ubiquitous, found in applications ranging from food and beverage containers to automotive components, electronics, and medical devices.[3][4][5] However, the widespread use of BPA has been met with significant scrutiny due to its classification as an endocrine-disrupting chemical (EDC).[6] BPA can mimic estrogen and has been associated with a range of adverse health effects, including reproductive and developmental disorders.[6][7][8] Consequently, regulatory bodies have imposed restrictions on its use, particularly in consumer products.[9]

Emergence of BPA-BHP

BPA-BHP, also known by its IUPAC name 1-[4-[2-[4-(2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol, is a key derivative used to modify and enhance polymer properties.[10] It is synthesized to serve as a reactive diluent or a component in the formulation of epoxy resins and coatings, where it contributes to flexibility and durability.[1] Unlike BPA, which is a solid, BPA-BHP is typically a viscous liquid, facilitating its use in various formulations.[1]

The Critical Role of Structural Isomerism

The synthesis of BPA-BHP from BPA and propylene oxide results in the addition of a 2-hydroxypropyl ether group to each of the phenolic hydroxyls of the BPA molecule. This reaction creates a chiral carbon center on each of the two added propyl chains.

Caption: General structure of BPA-BHP highlighting the two chiral centers.

This leads to the formation of three possible stereoisomers:

-

(R,R)-BPA-BHP

-

(S,S)-BPA-BHP

-

(R,S)-BPA-BHP (a meso compound)

The (R,R) and (S,S) isomers are enantiomers, while the (R,S) isomer is a diastereomer of the other two. The precise ratio of these isomers produced during synthesis is dependent on reaction conditions and catalysis, but is often nearly statistical. This isomeric complexity is not merely academic; the spatial arrangement of the hydroxyl groups can affect the rate and geometry of polymerization, influencing the final properties of the cured resin. Furthermore, stereochemistry can play a pivotal role in biological interactions, meaning different isomers could exhibit varied toxicological or endocrine-disrupting profiles.

Synthesis and Industrial Applications

Synthesis Pathway

The primary industrial synthesis of BPA-BHP involves the base-catalyzed reaction of Bisphenol A with propylene oxide. This is a nucleophilic ring-opening reaction.

Caption: Simplified workflow for the synthesis of BPA-BHP.

Causality in Synthesis:

-

Deprotonation: A base catalyst (e.g., sodium hydroxide) deprotonates the phenolic hydroxyl groups of BPA, forming a more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The phenoxide ion attacks one of the carbon atoms of the epoxide ring of propylene oxide. The attack is typically on the less sterically hindered carbon, leading to the 2-hydroxypropoxy substituent.

-

Protonation: The resulting alkoxide is protonated, yielding the hydroxyl group.

-

Second Addition: The process repeats on the second phenolic group to yield the final BPA-BHP product.

Since racemic propylene oxide is used as the starting material and the nucleophilic attack can occur from either face, a mixture of stereoisomers is inevitably produced. A patent describes a one-step synthesis method, highlighting its industrial relevance.[11]

Industrial Applications

BPA-BHP is primarily used in the formulation of high-performance polymers:

-

Epoxy Resins: It acts as a reactive diluent to reduce the viscosity of high molecular weight resins like Bisphenol A diglycidyl ether (BADGE), improving workability and handling without significantly compromising the mechanical properties of the cured product.[1]

-

Coatings and Adhesives: Its inclusion in formulations for coatings and adhesives enhances chemical resistance and thermal stability.[1]

Analytical Methodologies for Isomer Resolution

The chemical similarity of the BPA-BHP isomers makes their analytical separation a significant challenge. Co-elution is a common problem in standard chromatographic methods.[12]

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with mass spectrometry (LC-MS/MS) is the preferred method for the analysis of BPA-BHP.[13] However, the choice of stationary phase is critical for achieving isomer separation.

Self-Validating Protocol Design: An effective HPLC protocol must demonstrate baseline or near-baseline resolution of the major isomers. The trustworthiness of the method is established by running isomer standards (if available) or demonstrating peak separation in a complex mixture with sufficient resolution (Rs > 1.5) to allow for accurate quantification.

| Parameter | Standard C18 Column | Pentafluorophenyl (PFP) Column | Rationale for PFP Superiority |

| Stationary Phase | Octadecyl-silane (non-polar) | Pentafluorophenylpropyl-silane | The PFP phase offers multiple interaction mechanisms: hydrophobic, pi-pi, dipole-dipole, and ion-exchange. |

| Separation Principle | Primarily hydrophobic interactions. | Mixed-mode separation. | The electron-deficient fluorinated ring of the PFP phase interacts strongly with the electron-rich aromatic rings of BPA-BHP, providing an orthogonal separation mechanism to C18 that is highly effective for resolving structural isomers.[12] |

| Typical Result | Co-elution of isomers, appearing as a single, broad peak.[12] | Separation of isomers into distinct peaks.[12] | Enhanced selectivity for positional and structural isomers. |

Protocol 3.1.1: HPLC-MS/MS for Separation and Quantification of BPA-BHP Isomers

-

Sample Preparation:

-

Dilute the sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration within the calibrated range of the instrument (typically ng/mL to low µg/mL).

-

Filter the sample through a 0.22 µm syringe filter to remove particulates.

-

-

Instrumentation:

-

LC System: A high-pressure binary gradient UHPLC system.

-

Column: A PFP-based column (e.g., Agilent InfinityLab Poroshell 120 PFP, 2.1 × 100 mm, 1.9 µm).[12]

-

Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ) or a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).

-

-

LC Method:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A shallow gradient is crucial. For example: 0-2 min (30% B), 2-25 min (30-70% B), 25-27 min (70-95% B), 27-30 min (95% B), followed by re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

MS Method:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode. The phenolic nature of BPA and the hydroxyl groups make it amenable to deprotonation.

-

Scan Type: Multiple Reaction Monitoring (MRM) for quantification on a QqQ.

-

Precursor Ion: [M-H]⁻ = m/z 343.2.

-

Product Ions: Characteristic fragment ions must be determined via infusion or a product ion scan. Fragmentation will likely involve cleavage of the ether linkages. Based on fragmentation patterns of similar bisphenols, key transitions can be proposed.[14]

-

Sources

- 1. CAS 116-37-0: this compound [cymitquimica.com]

- 2. Bisphenol A (BPA) | National Institute of Environmental Health Sciences [niehs.nih.gov]

- 3. Bisphenol A in Action: Industrial Uses Driving Global Demand [chemanalyst.com]

- 4. How BPA is Secretly Shaping Industries While Meeting Tough Regulatory Standards [provalet.io]

- 5. Uses & Benefits of BPA | Facts About BPA [factsaboutbpa.org]

- 6. The adverse health effects of bisphenol A and related toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicological Evaluation of Bisphenol A and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oehha.ca.gov [oehha.ca.gov]

- 9. Bisphenols - ECHA [echa.europa.eu]

- 10. This compound | C21H28O4 | CID 8306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CN103641696A - Method for synthesizing dihydroxypropyl bisphenol A ether through one-step process - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. library.dphen1.com [library.dphen1.com]

An In-depth Technical Guide to the Solubility of Propoxylated Bisphenol A in Organic Solvents

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of propoxylated bisphenol A (P-BPA) in organic solvents. Given the relative scarcity of published quantitative data for this specific oligomer, this document emphasizes the foundational scientific principles and provides robust methodologies to empower researchers to generate reliable data in their own laboratories.

Introduction: The Significance of Propoxylated Bisphenol A Solubility

Propoxylated bisphenol A is a crucial monomer and intermediate used in the synthesis of a variety of polymers, including polyester resins, vinyl esters, and polyurethanes. The addition of propylene oxide groups to the bisphenol A backbone modifies its physical properties, enhancing flexibility, toughness, and reactivity. Understanding the solubility of P-BPA is paramount for several key applications:

-

Process Chemistry: Controlling polymerization kinetics, reaction homogeneity, and purification processes.

-

Formulation Science: Developing stable and effective coatings, adhesives, and composite materials.

-

Toxicology and Environmental Assessment: Evaluating the environmental fate, transport, and biocompatibility of P-BPA and its derivatives.

This guide moves from the thermodynamic first principles of dissolution to practical, field-proven experimental protocols, providing a complete toolkit for the laboratory professional.

Part 1: The Theoretical Framework of Polymer Dissolution

The dissolution of a polymer, such as propoxylated bisphenol A, is a complex process governed by fundamental thermodynamic principles. Unlike the simple mixing of small molecules, polymer dissolution often involves an intermediate swelling step as solvent molecules gradually solvate the large polymer chains.[1] The ultimate spontaneity of this process is determined by the change in Gibbs free energy (ΔG).

The Thermodynamics of Mixing

Dissolution will only occur spontaneously if the Gibbs free energy of mixing (ΔG) is negative.[2] The relationship is defined by the well-known equation:

ΔG = ΔH - TΔS

Where:

-

ΔH is the enthalpy of mixing, representing the energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

-

ΔS is the entropy of mixing, representing the change in randomness or disorder of the system.

-

T is the absolute temperature in Kelvin.

For dissolution to be favored, the TΔS term (which is always positive and favors mixing) must be larger than the ΔH term if the enthalpy change is positive (endothermic).[3] If ΔH is negative (exothermic), mixing is favored at all temperatures.[1][3]

Caption: Thermodynamic forces governing the dissolution process.

The "Like Dissolves Like" Principle: Hansen Solubility Parameters (HSP)

While thermodynamics provides the "why," a more predictive, practical framework is needed to select appropriate solvents. The principle of "like dissolves like" is best quantified using solubility parameters, which are derived from a material's cohesive energy density—the energy required to break all intermolecular bonds per unit volume.[4]

The most powerful tool for this purpose is the Hansen Solubility Parameters (HSP) system, which deconstructs the total Hildebrand parameter into three components:[5][6]

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from the sharing of a hydrogen atom between electronegative atoms (like oxygen).

A polymer is assigned a central HSP value (δD, δP, δH) and an interaction radius (R₀). Solvents whose own HSP values fall within this "solubility sphere" are highly likely to dissolve the polymer.[7] The distance (Ra) between a polymer and a solvent in this 3D Hansen space is calculated as:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

If Ra < R₀, solubility is predicted. The smaller the distance (Ra), the higher the affinity between the polymer and the solvent.[8]

Caption: The Hansen Solubility Sphere concept for predicting solubility.

Part 2: Key Factors Influencing P-BPA Solubility

The solubility of a specific grade of propoxylated bisphenol A is not a single value but a complex function of its structure and the chosen solvent system.

-

Molecular Structure of P-BPA: The P-BPA molecule is amphiphilic in nature. The central bisphenol A core is rigid and hydrophobic, while the propoxy chains are flexible and more polar, terminating in hydroxyl (-OH) groups capable of hydrogen bonding.

-

Degree of Propoxylation (n): This is the most critical structural variable.

-

Low n: The molecule is dominated by the rigid, aromatic BPA core. Its solubility will be higher in solvents that can interact with aromatic rings, such as toluene, xylene, or chlorinated solvents.

-

High n: As the length of the poly(propylene oxide) chains increases, the molecule becomes more aliphatic and ether-like. Its solubility behavior will shift towards that of polypropylene glycol, favoring solubility in moderately polar solvents like ketones (acetone, MEK) and esters (ethyl acetate). The influence of the terminal hydroxyl groups also becomes more pronounced, increasing the potential for hydrogen bonding.

-

-

Solvent Properties: The HSP of the solvent dictates its interaction with P-BPA.

-

Non-Polar Solvents (e.g., Hexane): Are generally poor solvents as they cannot effectively solvate the polar ether and hydroxyl groups.

-

Polar Aprotic Solvents (e.g., Acetone, THF, DMF): Are often excellent solvents. Their polar nature interacts well with the ether linkages (δP), while their hydrogen bond accepting capability can interact with the terminal -OH groups.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Can act as both hydrogen bond donors and acceptors, interacting strongly with the terminal -OH groups of P-BPA. However, if the alcohol's alkyl chain is short, its high polarity might create a mismatch with the hydrophobic BPA core, especially for low-n P-BPA.[9]

-

-

Temperature: Increasing the temperature generally increases solubility by increasing the kinetic energy of the system and magnifying the entropic contribution (TΔS) to the Gibbs free energy equation.[3]

Part 3: Predictive Data for P-BPA Solubility

Table 1: Hansen Solubility Parameters for Common Organic Solvents This table provides the necessary data for researchers to calculate the Hansen distance (Ra) to their specific P-BPA and predict solubility.

| Solvent Class | Solvent Name | CAS Number | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| Alcohols | Methanol | 67-56-1 | 14.7 | 12.3 | 22.3 |

| Ethanol | 64-17-5 | 15.8 | 8.8 | 19.4 | |

| Isopropanol | 67-63-0 | 15.8 | 6.1 | 16.4 | |

| Ketones | Acetone | 67-64-1 | 15.5 | 10.4 | 7.0 |

| Methyl Ethyl Ketone | 78-93-3 | 16.0 | 9.0 | 5.1 | |

| Cyclohexanone | 108-94-1 | 17.8 | 6.3 | 5.1 | |

| Esters | Ethyl Acetate | 141-78-6 | 15.8 | 5.3 | 7.2 |

| Ethers | Tetrahydrofuran (THF) | 109-99-9 | 16.8 | 5.7 | 8.0 |

| 1,4-Dioxane | 123-91-1 | 19.0 | 1.8 | 7.4 | |

| Aromatic | Toluene | 108-88-3 | 18.0 | 1.4 | 2.0 |

| Xylene | 1330-20-7 | 17.8 | 1.0 | 3.1 | |

| Chlorinated | Dichloromethane | 75-09-2 | 17.0 | 7.3 | 7.1 |

| Chloroform | 67-66-3 | 17.8 | 3.1 | 5.7 | |

| Amides | N,N-Dimethylformamide | 68-12-2 | 17.4 | 13.7 | 11.3 |

| Alkanes | n-Hexane | 110-54-3 | 14.9 | 0.0 | 0.0 |

Source: Data compiled from various sources, including Hansen Solubility Parameters in Practice (HSPiP) and other published literature.[7][10]

Expected Solubility Behavior: Based on its structure, P-BPA is expected to be readily soluble in ketones (Acetone, MEK), ethers (THF), esters (Ethyl Acetate), and chlorinated solvents (Dichloromethane). It will likely have moderate to good solubility in aromatic solvents (Toluene) and some alcohols (Isopropanol), but poor solubility in non-polar alkanes (Hexane) and highly polar water.

Part 4: Experimental Protocols for Solubility Determination

Due to the variability in P-BPA grades, experimental verification is essential. The following protocols are designed to be robust and self-validating.

Protocol 1: Quantitative Solubility Determination by the Gravimetric Method

This method provides a precise, quantitative measure of solubility (e.g., in g/100 mL or mg/mL) at a specific temperature.

Methodology:

-

Sample Preparation: To a series of 20 mL glass vials with PTFE-lined caps, add an excess amount of propoxylated bisphenol A (e.g., 5 grams). The exact amount is not critical as long as a significant undissolved portion remains.

-

Solvent Addition: Add exactly 10.0 mL of the test solvent to each vial.

-

Equilibration: Place the sealed vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25.0 °C). Agitate the samples for a minimum of 48 hours. For highly viscous polymers, 72 hours may be necessary to ensure equilibrium is reached.[11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 12 hours to let the undissolved polymer settle.

-

Sample Extraction: Carefully withdraw a 5.0 mL aliquot of the clear supernatant using a glass syringe fitted with a 0.45 µm PTFE filter to remove any suspended microparticles.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed, clean, and dry aluminum weighing dish. Place the dish in a vacuum oven at a moderate temperature (e.g., 60 °C) until the solvent has completely evaporated and a constant weight is achieved.

-

Calculation: The solubility is calculated using the following formula: Solubility (mg/mL) = (Weight of Dish + Residue) - (Weight of Dish) / Volume of Aliquot (mL)

Caption: Workflow for quantitative gravimetric solubility determination.

Protocol 2: Rapid Qualitative Solubility Screening (Tube Test)

This method is ideal for quickly screening a large number of solvents to identify promising candidates for further quantitative analysis.

Methodology:

-

Preparation: Place approximately 0.1 g of P-BPA into a series of test tubes.

-

Solvent Addition: Add 2 mL of a test solvent to each tube.

-

Observation at Room Temperature: Vigorously mix each tube (e.g., using a vortex mixer) for 2 minutes. Observe and record the results using the categories below.

-

Observation at Elevated Temperature: Place tubes with undissolved material into a heated water bath (e.g., 50 °C) for 10 minutes, mixing periodically. Observe and record any changes.[12]

-

Classification:

-

Soluble: A clear, homogenous solution is formed with no visible particles.

-

Partially Soluble: The majority of the material dissolves, but the solution is hazy or some particles remain.

-

Swollen: The polymer does not dissolve but visibly swells into a gel-like phase.

-

Insoluble: The polymer remains as a distinct, unaffected separate phase from the solvent.

-

Conclusion

The solubility of propoxylated bisphenol A is a critical parameter that is governed by a sensitive balance of thermodynamic forces and molecular interactions. While a lack of centralized data exists, a robust understanding of polymer-solvent theory, particularly through the lens of Hansen Solubility Parameters, provides a powerful predictive tool. By combining these theoretical predictions with the systematic experimental protocols outlined in this guide, researchers can confidently determine the solubility of any P-BPA grade in a wide array of organic solvents, enabling streamlined process development, optimized formulations, and accurate scientific assessment.

References

-

Scribd. "Notes - Thermodynamics of Polymer Solution and Solubility Parameter." Accessed January 13, 2026. [Link]

-

Polymer Science Learning Center. "THERMODYNAMICS." Accessed January 13, 2026. [Link]

-

Rajdhani College. "Polymer Solutions." Accessed January 13, 2026. [Link]

-

OSTI.gov. "Computational Approach for Rapidly Predicting Temperature- Dependent Polymer Solubilities using Molecular-Scale Models." Accessed January 13, 2026. [Link]

-

American Institute for Conservation. "Solubility Parameters: Theory and Application." Accessed January 13, 2026. [Link]

-

NC State University Libraries. "10. Solubility parameters of polymers." Accessed January 13, 2026. [Link]

-

Chemsrc. "Propoxylated Bisphenol A | CAS#:37353-75-6." Accessed January 13, 2026. [Link]

-

PubChem. "Bisphenol A propoxylate diacrylate, technical grade, PO/phenol 2." Accessed January 13, 2026. [Link]

- Blanks, R. F. "Thermodynamics of Polymer Solutions." Polymer Engineering and Science, 1974.

-

Sevick, E. "Thermodynamics of Polymer Solution." Research School of Chemistry, ANU. Accessed January 13, 2026. [Link]

-

Solubility of Things. "Bisphenol A." Accessed January 13, 2026. [Link]

-

Lab Manager. "How to Dissolve Polymeric Materials in Organic Solvents: A Machine Learning Approach for Laboratory Professionals." Accessed January 13, 2026. [Link]

-

Suzhou Senfeida Chemical Co., Ltd. "China Ethoxylated-propoxylated Bisphenol A Manufacturers Suppliers Factory." Accessed January 13, 2026. [Link]

- Park, K. "Simple measurements for prediction of drug release from polymer matrices – Solubility parameters and intrinsic viscosity." Journal of Controlled Release, 2015.

-

ResearchGate. "Solubility parameters of solvents and polymers." Accessed January 13, 2026. [Link]

-

DTIC. "Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties." Accessed January 13, 2026. [Link]

-

ResearchGate. "Methods to determine solubility parameters of polymers using inverse gas chromatography." Accessed January 13, 2026. [Link]

-

ResearchGate. "Is there any experimental method to find solubility of the transparent polymer in a certain solvent?" Accessed January 13, 2026. [Link]

-

Scribd. "Industrial Polymer Chemistry: Experiment 1 Identification of Polymers From Solubility Tests." Accessed January 13, 2026. [Link]

-

ResearchGate. "Solubility Behavior and Thermodynamic Analysis of Bisphenol A in 14 Different Pure Solvents." Accessed January 13, 2026. [Link]

-

Hansen Solubility. "Hansen Solubility Parameters." Accessed January 13, 2026. [Link]

-

Wikipedia. "Bisphenol A." Accessed January 13, 2026. [Link]

-

PubChem. "Bisphenol A." Accessed January 13, 2026. [Link]

-

Prof Steven Abbott. "HSP Basics | Practical Solubility Science." Accessed January 13, 2026. [Link]

-

The Royal Society of Chemistry. "Supporting Information: Quantitative diffusion and swelling kinetic measurements using large-angle interferometric refractometry." Accessed January 13, 2026. [Link]

Sources

- 1. rajdhanicollege.ac.in [rajdhanicollege.ac.in]

- 2. pslc.ws [pslc.ws]

- 3. rsc.anu.edu.au [rsc.anu.edu.au]

- 4. Solubility Parameters: Theory and Application [cool.culturalheritage.org]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. rsc.org [rsc.org]

- 8. kinampark.com [kinampark.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. scribd.com [scribd.com]

An In-Depth Technical Guide to the Environmental Fate and Degradation of Bisphenol A Ethers

Abstract

Bisphenol A (BPA) ethers, a class of compounds structurally related to the notorious endocrine disruptor Bisphenol A, are increasingly utilized in various industrial applications. Their presence in the environment is a growing concern for researchers, regulators, and the public. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and degradation of BPA ethers. We will delve into the primary degradation pathways—biodegradation, photodegradation, and chemical degradation—supported by mechanistic insights and quantitative data. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the environmental persistence and transformation of these emerging contaminants.

Introduction: The Rise of Bisphenol A Ethers and Their Environmental Significance

Bisphenol A (BPA) has been extensively used in the production of polycarbonate plastics and epoxy resins for decades. However, mounting evidence of its endocrine-disrupting properties has led to restrictions on its use and a search for alternatives. This has paved the way for the increased use of BPA derivatives, including a variety of BPA ethers. These compounds, which feature ether linkages to the phenolic hydroxyl groups of the BPA backbone, are employed as monomers, additives, and intermediates in the synthesis of polymers and other materials.

The structural similarity of BPA ethers to BPA raises concerns about their potential to exhibit similar biological activities and to release BPA upon degradation. Therefore, understanding their behavior, persistence, and transformation in the environment is paramount for assessing their ecological risk. This guide will explore the complex interplay of biological and abiotic factors that govern the environmental fate of these compounds.

Biodegradation: Nature's Recycling of BPA Ethers

Biodegradation is a key process in the removal of organic pollutants from the environment. A diverse range of microorganisms, including bacteria and fungi, have demonstrated the ability to degrade BPA and its derivatives.[1][2] The degradation of BPA ethers involves the enzymatic cleavage of the ether bonds and the subsequent breakdown of the BPA core.

Bacterial Degradation

Bacteria, particularly species from the genera Pseudomonas, Sphingomonas, and Bacillus, are known to be effective degraders of BPA.[3][4] The degradation of BPA ethers by bacteria often proceeds through a series of oxidative reactions. While specific pathways for many BPA ethers are still under investigation, the degradation of BPA itself provides a foundational model.

Bacterial degradation of BPA typically initiates with the hydroxylation of the aromatic rings or the oxidation of the propyl bridge.[5] For BPA ethers, a crucial initial step is the cleavage of the ether linkage. This can be accomplished by various oxygenases and hydrolases.

Experimental Protocol: Studying Microbial Degradation of BPA Ethers in a Soil Slurry Microcosm

This protocol outlines a standardized method for assessing the biodegradation of a BPA ether in a soil environment.

1. Microcosm Setup: